1-Butanethiol

Description

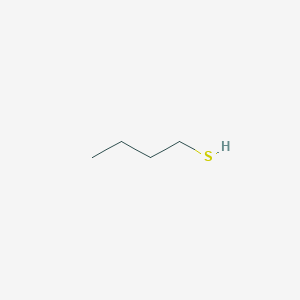

Structure

3D Structure

Properties

IUPAC Name |

butane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S/c1-2-3-4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAQPCDUOCURKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S, Array | |

| Record name | BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/286 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23601-34-5 (mercury(+2) salt), 36169-16-1 (tin(+2) salt), 4779-86-6 (hydrochloride salt) | |

| Record name | 1-Butyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6026824 | |

| Record name | 1-Butanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyl mercaptan appears as a clear, colorless liquid with a strong skunk-like odor. Flash point in range -18 to 43 °F. Less dense than water and slightly soluble in water. Vapors heavier than air., Liquid, Colorless liquid with a strong, garlic-, cabbage-, or skunk-like odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with garlic or skunk-like odour, Colorless liquid with a strong, garlic-, cabbage-, or skunk-like odor. | |

| Record name | BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/286 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/184 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Butanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Butanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/513/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | BUTYL MERCAPTAN (BUTANETHIOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/102 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0083.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

229.3 °F at 760 mmHg (USCG, 1999), 97.2 - 101.7 °C, Forms azeotropic mixture with butyl alcohol (bp: 97.8 °C; 85.16% butanethiol) & with butyl alcohol and water; mobile, 98.50 °C. @ 760.00 mm Hg, 98 °C, 209 °F | |

| Record name | BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/286 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Butanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYL MERCAPTAN (BUTANETHIOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/102 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0083.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

55 °F (USCG, 1999), 2 °C, 35 °F (2 °C) (Closed cup), 2 °C c.c., 55 °F, 35 °F | |

| Record name | BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/286 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/184 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYL MERCAPTAN (BUTANETHIOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/102 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0083.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.06 % (NIOSH, 2023), Slightly soluble in chloroform, Very soluble in alcohol, ether, liquid hydrogen sulfide, In water, 595 mg/L at 25 °C, 0.597 mg/mL at 20 °C, Solubility in water, g/100ml: 0.06, 0.6 g in 100 ml water; slightly soluble in oils, 1 ml in 1 ml 95% alcohol (in ethanol), 0.06% | |

| Record name | BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/286 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Butanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Butanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/513/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | n-Butyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0083.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.841 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.83679 at 25 °C/4 °C, Relative density (water = 1): 0.83, 0.842-0.847, 0.83 | |

| Record name | BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/286 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Butanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/513/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | BUTYL MERCAPTAN (BUTANETHIOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/102 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0083.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.1 (Air = 1), Relative vapor density (air = 1): 3.1 | |

| Record name | 1-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

35 mmHg (NIOSH, 2023), 45.5 [mmHg], 45.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 4.0, 35 mmHg | |

| Record name | BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/286 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/184 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYL MERCAPTAN (BUTANETHIOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/102 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0083.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid, Mobile liquid | |

CAS No. |

109-79-5 | |

| Record name | BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/286 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77OY909F30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Butanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYL MERCAPTAN (BUTANETHIOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/102 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EK602160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-176.2 °F (USCG, 1999), -115.9 °C, -119 °C, -116 °C, 176.2 °F, -176 °F | |

| Record name | BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/286 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Butanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYL MERCAPTAN (BUTANETHIOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/102 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0083.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Butanethiol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butanethiol, also known as n-butyl mercaptan, is a volatile organosulfur compound with the chemical formula C₄H₁₀S.[1] It is a colorless to pale-yellow liquid at room temperature, recognized by its potent and distinctively unpleasant odor, often described as skunk-like or garlic-like.[2][3] This intense odor is detectable at extremely low concentrations, with a reported threshold as low as 1.4 parts per billion (ppb).[4] While its primary applications are industrial, serving as a solvent, an intermediate in the synthesis of pesticides and herbicides, and notably as an odorant for natural gas to enable leak detection, its well-defined chemical properties and reactivity make it a subject of interest in various research contexts.[1][2][5]

This guide provides a comprehensive overview of the chemical structure and properties of this compound, tailored for a technical audience. It includes a summary of its physicochemical and spectroscopic data, general experimental methodologies for their determination, and a discussion of its chemical structure and reactivity.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the tables below. These characteristics are fundamental to its handling, application, and safety considerations.

General and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | Butane-1-thiol | [4][6] |

| Synonyms | n-Butyl mercaptan, 1-Mercaptobutane, Thiobutyl alcohol | [4][6] |

| CAS Number | 109-79-5 | [2][7] |

| EC Number | 203-705-3 | [7] |

| Molecular Formula | C₄H₁₀S | [1][8] |

| Molecular Weight | 90.19 g/mol | [1][7] |

| Appearance | Colorless to pale-yellow liquid | [1][3] |

| Odor | Strong, skunk-like, garlic-like | [2][3][4] |

| Density | 0.842 g/mL at 25 °C | [1][7] |

| Boiling Point | 98.2 °C (208.8 °F; 371.3 K) | [4] |

| Melting Point | -115.8 °C (-176.4 °F; 157.3 K) | [4][7] |

| Flash Point | 2 °C (35 °F) (Closed cup) | [2][3][4] |

| Vapor Pressure | 35 mmHg at 20 °C; 83 mmHg at 37.7 °C | [4][7] |

| Vapor Density | 3.1 (vs air) | [7][9] |

| Solubility in Water | 0.06 g/100 mL (0.06%) at 20 °C (Slightly soluble) | [1][3][4] |

| Solubility in Organics | Very soluble in alcohol and ether | [3] |

| Refractive Index (n²⁰/D) | 1.443 - 1.444 | [3][7] |

Safety and Flammability Data

| Property | Value / Information | Reference(s) |

| Classification | Highly Flammable Liquid (Category 2) | [10][11] |

| Hazards | Harmful if swallowed or inhaled. Causes skin, eye, and respiratory tract irritation. | [1][10][12] |

| NFPA 704 Rating | Health: 2; Flammability: 3; Instability: 0 | [4] |

| Lower Explosion Limit | Not Available (N/A) | [13] |

| Upper Explosion Limit | Not Available (N/A) | [13] |

| Autoignition Temp. | Not Available | [13] |

Molecular Structure

This compound consists of a four-carbon butyl group attached to a sulfhydryl (thiol) group (-SH). The molecule has a linear, flexible butane (B89635) chain. The key structural identifiers are provided in the table below.

Structural and Spectroscopic Identifiers

| Identifier Type | Value | Reference(s) |

| SMILES | CCCCS | [4][7] |

| InChI | 1S/C4H10S/c1-2-3-4-5/h5H,2-4H2,1H3 | [6][7] |

| InChIKey | WQAQPCDUOCURKW-UHFFFAOYSA-N | [6][7] |

| ¹H NMR (CDCl₃, 90 MHz) | δ 2.52 (q, 2H, -CH₂-SH), δ 1.59 (m, 2H, -CH₂-), δ 1.43 (m, 2H, -CH₂-), δ 0.92 (t, 3H, -CH₃), δ 1.32 (t, 1H, -SH) | [14] |

| Key Mass Spec Fragments (m/z) | 90 (M+), 56, 47, 41, 29, 27 | [14] |

| Key IR Absorptions | S-H stretch near 2550 cm⁻¹, C-H stretches near 2870-2960 cm⁻¹ | [15][16] |

Experimental Protocols

Detailed, step-by-step experimental protocols for determining physicochemical properties are typically governed by international standards (e.g., ASTM, ISO, OECD). While the specific documents require subscriptions, the general methodologies are outlined below.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, a standard method such as OECD Test Guideline 103 or ASTM D1078 would be employed.

-

Principle: A small amount of the liquid is heated in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured with a calibrated thermometer or thermocouple. The atmospheric pressure is recorded simultaneously, and the boiling point can be corrected to standard pressure (101.325 kPa) if necessary.

-

Apparatus: Distillation flask, condenser, calibrated thermometer/thermocouple, heating mantle, and a barometer.

-

Procedure (General):

-

The apparatus is assembled. The flask is charged with the this compound sample and boiling chips.

-

The thermometer bulb is positioned so that its top is level with the bottom of the side-arm of the flask.

-

Cooling water is circulated through the condenser.

-

The sample is heated gently until it begins to boil.

-

The heating rate is adjusted so that the condensate drips from the condenser at a steady rate (e.g., 1-2 drops per second).

-

The temperature is recorded when it becomes stable. This stable temperature is the boiling point at the measured atmospheric pressure.

-

Determination of Density

Density is the mass per unit volume of a substance. For liquids like this compound, this is commonly measured using a pycnometer, hydrometer, or an oscillating U-tube density meter (as per ASTM D4052 or ISO 12185).

-

Principle (Oscillating U-tube): An oscillating U-shaped tube is filled with the sample liquid. The density of the liquid is determined from the change in the natural frequency of oscillation of the tube when it is filled with the sample compared to when it is filled with a reference substance of known density (e.g., air and pure water). The measurement is highly dependent on temperature, which must be precisely controlled.

-

Apparatus: Digital density meter with an oscillating U-tube, and a constant temperature bath.

-

Procedure (General):

-

The instrument is calibrated using dry air and high-purity water at the desired temperature (e.g., 25 °C).

-

The sample of this compound is injected into the measurement cell, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the U-tube containing the sample.

-

Using the calibration data, the instrument's software calculates and displays the density of the sample.

-

Spectroscopic Analysis (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structure of a molecule by observing the magnetic properties of atomic nuclei.

-

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms (like ¹H) absorb energy at specific frequencies (chemical shifts) depending on their local electronic environment. The splitting of signals (spin-spin coupling) provides information about adjacent nuclei.

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). A reference standard like tetramethylsilane (B1202638) (TMS) may be added. The solution is transferred to a thin NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned, and the ¹H NMR spectrum is acquired. Key parameters include the number of scans, pulse width, and relaxation delay. The resulting Free Induction Decay (FID) is then Fourier transformed to produce the frequency-domain spectrum.

Chemical Reactivity and Synthesis

The chemistry of this compound is dominated by its thiol (-SH) functional group. This group is nucleophilic and mildly acidic, making it susceptible to oxidation and reaction with bases and electrophiles.

Key Reactions

-

Oxidation: Thiols can be oxidized to various products. Mild oxidation (e.g., with I₂ or H₂O₂) yields disulfides. Stronger oxidizing agents (e.g., KMnO₄, HNO₃) can produce sulfonic acids.

-

2 R-SH + H₂O₂ → R-S-S-R + 2 H₂O (Disulfide formation)

-

-

Thiolate Formation (Acidity): The thiol proton is weakly acidic (pKa ≈ 10-11) and can be deprotonated by strong bases (like NaOH) to form a thiolate anion (RS⁻). Thiolates are excellent nucleophiles.

-

R-SH + NaOH → R-S⁻Na⁺ + H₂O

-

-

Nucleophilic Substitution: As a potent nucleophile, the thiolate anion readily participates in Sₙ2 reactions with alkyl halides to form thioethers (sulfides).

-

R-S⁻ + R'-X → R-S-R' + X⁻

-

Synthesis Pathway

A common industrial synthesis of this compound involves the reaction of 1-butene (B85601) with hydrogen sulfide, typically catalyzed by UV light or other radical initiators. This proceeds via an anti-Markovnikov addition mechanism.

Caption: Synthesis of this compound from 1-butene and hydrogen sulfide.

Experimental Workflow Example

This compound is used as a model analyte for developing gas sensors due to its volatility and strong odor.[7] The workflow below illustrates a typical process for testing a new gas sensor's response to this compound.

Caption: Workflow for evaluating a gas sensor's performance using this compound.

Conclusion

This compound is a chemically straightforward yet important industrial compound. Its properties are well-characterized, stemming from the interplay between its nonpolar butyl chain and its reactive thiol group. A thorough understanding of its physicochemical data, structure, and reactivity is essential for its safe handling and effective use in both industrial applications and specialized research settings, such as the development of chemical sensors or as a reagent in organic synthesis. The methodologies for characterizing this compound are well-established, providing a solid foundation for its application in scientific and developmental work.

References

- 1. grokipedia.com [grokipedia.com]

- 2. nbinno.com [nbinno.com]

- 3. materials.alfachemic.com [materials.alfachemic.com]

- 4. Butane-1-thiol - Wikipedia [en.wikipedia.org]

- 5. This compound | Butyl Mercaptan Supplier & Cas 109-79-5 [chemicalbull.com]

- 6. Butanethiol | C4H10S | CID 8012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 99 109-79-5 [sigmaaldrich.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. This compound 99 109-79-5 [sigmaaldrich.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.fr [fishersci.fr]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. Butanethiol(109-79-5) 1H NMR spectrum [chemicalbook.com]

- 15. This compound [webbook.nist.gov]

- 16. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of 1-Butanethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 1-Butanethiol (CAS: 109-79-5), also known as n-butyl mercaptan. The information is presented for use in research, industrial applications, and safety assessments. All quantitative data is summarized in tables for clarity, and detailed experimental protocols for key physical property measurements are provided.

General and Chemical Properties

This compound is a volatile, colorless to pale yellow liquid organosulfur compound with the chemical formula C₄H₁₀S.[1][2][3] Its most notable characteristic is an extremely strong and pungent odor, often described as skunk-like, garlic-like, or cabbage-like.[2][3][4] This potent smell is detectable by the human nose at concentrations as low as 1.4 parts per billion (ppb).[2] Due to this property, it is widely used as an odorant for natural gas to enable leak detection.[1][4] It also serves as an industrial solvent and a chemical intermediate in the synthesis of insecticides and herbicides.[1][2][4]

The reactivity of this compound is primarily dictated by its thiol (-SH) functional group.[4] It is classified as a highly flammable liquid and its vapors can form explosive mixtures with air.[4][5]

Quantitative Physical and Chemical Data

The following tables summarize the key physical and chemical data for this compound.

Table 1: General Identification and Molecular Properties

| Property | Value | Reference |

| IUPAC Name | Butane-1-thiol | [2] |

| Synonyms | n-Butyl mercaptan, 1-Mercaptobutane | [2][6][7] |

| CAS Number | 109-79-5 | [4][8] |

| Molecular Formula | C₄H₁₀S | [1][2][3] |

| Molecular Weight | 90.19 g/mol | [1][8][9] |

| Appearance | Colorless to pale yellow liquid | [1][3][9] |

| Odor | Strong, skunk-like, garlic-like | [1][2][3][4] |

| Odor Threshold | 1.4 ppb | [2] |

Table 2: Thermodynamic and Physical Properties

| Property | Value | Conditions | Reference |

| Boiling Point | 98.2 °C | at 760 mmHg | [2][10] |

| Melting Point | -115.8 °C | [2] | |

| Density | 0.842 g/mL | at 25 °C | [1][8][10] |

| Solubility in Water | 0.06 g / 100 mL (Slightly soluble) | at 20 °C | [1][2][11] |

| Vapor Pressure | 35 mmHg | at 20 °C | [2] |

| 83 mmHg | at 37.7 °C | [8] | |

| Vapor Density | 3.1 | (vs air) | [8] |

| Refractive Index (n_D) | 1.443 | at 20 °C | [8] |

| Flash Point | 2 °C (35 °F) | Closed cup | [2][4][11] |

| Octanol/Water Partition Coefficient (logP) | 2.28 | [12] |

Experimental Protocols for Property Determination

The following sections detail standard laboratory methodologies for determining key physical properties of liquid compounds like this compound.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[13]

Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a sample is heated, and the temperature at which a continuous stream of bubbles ceases and the liquid is drawn into an inverted capillary tube upon cooling is recorded as the boiling point.[13]

Methodology:

-

A small amount (approx. 0.5 mL) of this compound is placed into a small glass vial or Durham tube.[13]

-

A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid sample.[13]

-

The vial is attached to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[13]

-

The entire assembly is placed into a Thiele tube containing mineral oil, ensuring the sample is immersed but the vial's opening is above the oil level.[13][14]

-

The side arm of the Thiele tube is gently and continuously heated with a burner. This design promotes even heat circulation.[13]

-

Heating continues until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary tube. This indicates the temperature is just above the boiling point.[13]

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature recorded the instant the bubbling stops and the liquid is drawn back into the capillary tube.[13]

-

The atmospheric pressure should be recorded alongside the boiling point, as it affects the measurement.[13]

Density Determination

Principle: Density is the ratio of mass to volume (ρ = m/V). The density of a liquid can be determined by accurately measuring the mass of a known volume of the substance.[15][16]

Methodology:

-

Measure the mass of a clean, dry measuring cylinder or pycnometer using an electronic balance and record the value.[16][17]

-

Carefully add a specific volume of this compound (e.g., 10 mL) to the measuring cylinder. Read the volume precisely from the bottom of the meniscus.[16][17]

-

Measure the combined mass of the measuring cylinder and the this compound sample.[16][17]

-

Subtract the mass of the empty cylinder from the combined mass to determine the mass of the this compound.[16]

-

Calculate the density by dividing the mass of the liquid by the measured volume.

-

The procedure should be repeated multiple times to ensure accuracy, and the average value should be reported. The temperature at which the measurement is made must be recorded as density is temperature-dependent.[17]

Refractive Index Measurement

Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is measured using a refractometer, which typically works by measuring the critical angle of refraction between a prism of known refractive index and the sample.[18][19][20]

Methodology (using an Abbe Refractometer):

-

Ensure the prism surfaces of the Abbe refractometer are clean. Clean with a soft tissue using acetone (B3395972) or ethanol (B145695) and allow to dry completely.[19]

-

Calibrate the instrument using a standard with a known refractive index, such as distilled water.

-

Using a dropper, apply 2-3 drops of this compound onto the surface of the lower prism.[19]

-

Close the prisms together gently to spread the liquid into a thin film.

-

Allow light to pass through the sample by adjusting the mirror. Look through the eyepiece.[19]

-

Rotate the coarse adjustment knob until the light and dark fields become visible in the eyepiece.

-

Adjust the chromaticity screw to eliminate any color fringe at the boundary, resulting in a sharp, clear borderline.

-

Use the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.[19]

-

Read the refractive index value from the instrument's scale. Record the temperature, as refractive index is temperature-dependent.

Safety and Handling

This compound is a hazardous chemical. It is highly flammable and harmful if swallowed or inhaled.[5][21] It causes irritation to the skin, eyes, and respiratory tract.[2][5][6] Exposure can lead to symptoms such as headache, nausea, vomiting, and weakness.[6][22] Handling should be performed in a well-ventilated area, preferably a chemical fume hood, using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][6] All ignition sources must be avoided, and containers should be kept tightly closed and stored in a cool, dry, well-ventilated area designated for flammable liquids.[5][6]

References

- 1. grokipedia.com [grokipedia.com]

- 2. Butane-1-thiol - Wikipedia [en.wikipedia.org]

- 3. materials.alfachemic.com [materials.alfachemic.com]

- 4. nbinno.com [nbinno.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. This compound (CAS 109-79-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 1-丁硫醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Butanethiol | C4H10S | CID 8012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [ahmadullins.com]

- 11. This compound, 98% | Fisher Scientific [fishersci.ca]

- 12. Showing Compound this compound (FDB003381) - FooDB [foodb.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. wjec.co.uk [wjec.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pg.edu.pl [pg.edu.pl]

- 19. davjalandhar.com [davjalandhar.com]

- 20. jamiesomers.com [jamiesomers.com]

- 21. dcfinechemicals.com [dcfinechemicals.com]

- 22. This compound - Hazardous Agents | Haz-Map [haz-map.com]

An In-depth Technical Guide to the Synthesis of n-Butyl Mercaptan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for n-butyl mercaptan (butane-1-thiol), a crucial intermediate in the pharmaceutical and chemical industries. This document details the core methodologies, presents quantitative data for comparison, and includes detailed experimental protocols and reaction pathway visualizations.

Introduction

N-butyl mercaptan (CH₃(CH₂)₃SH), also known as butane-1-thiol, is a volatile, colorless liquid with a characteristic strong, skunk-like odor. It serves as a versatile chemical intermediate in the synthesis of various pharmaceuticals, pesticides, and as an odorant for natural gas. The sulfhydryl (-SH) group's reactivity makes it a valuable synthon for introducing sulfur-containing moieties into organic molecules. This guide explores the most common and effective laboratory and industrial scale synthesis routes.

Core Synthesis Pathways

There are several established methods for the synthesis of n-butyl mercaptan, each with its own advantages and disadvantages concerning starting materials, reaction conditions, yield, and purity. The most prominent pathways include:

-

Nucleophilic Substitution of Alkyl Halides: A versatile laboratory-scale method involving the reaction of a 1-halobutane with a sulfur nucleophile.

-

Reaction of 1-Butanol with Hydrogen Sulfide: A common industrial method that can be performed in the vapor phase over a solid catalyst.

-

Free-Radical Addition of Hydrogen Sulfide to 1-Butene: A widely used industrial process, often initiated by UV radiation.

These pathways are summarized and compared in the following sections.

Nucleophilic Substitution of 1-Halobutanes

This approach is one of the most common laboratory methods for preparing n-butyl mercaptan. It involves the SN2 reaction of a 1-halobutane (typically 1-bromobutane (B133212) or 1-iodobutane) with a sulfur-containing nucleophile.

Reaction with Sodium Hydrosulfide

A direct and efficient method for the synthesis of thiols.

Reaction Pathway:

1-Butanethiol (CAS 109-79-5): A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of 1-Butanethiol (CAS 109-79-5), also known as n-butyl mercaptan. It covers its physicochemical properties, synthesis, chemical reactivity, applications, and safety protocols. The information is compiled and presented to serve as a critical resource for professionals in research and development.

General Information

This compound is a volatile, colorless to pale yellow liquid organosulfur compound with the chemical formula C₄H₁₀S.[1][2][3][4] It is most recognized for its extremely strong and pungent odor, often described as skunk-like, cabbage-like, or garlicky.[1][2][3][5] This characteristic smell is detectable by the human nose at exceptionally low concentrations, with a reported odor threshold as low as 0.001 to 1.4 parts per billion (ppb).[2][3] Structurally, it is an alkanethiol featuring a thiol (-SH) group attached to the terminal carbon of a butane (B89635) chain.[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental designs.

| Property | Value | References |

| Molecular Formula | C₄H₁₀S | [2][6][7][8] |

| Molecular Weight | 90.19 g/mol | [2][3][6][9] |

| Melting Point | -116 °C to -115.7 °C | [1][2][3][5][6][10] |

| Boiling Point | 97 °C to 99 °C | [1][2][3][5][6][10] |

| Density | 0.84 g/cm³ at 20 °C | [1][2][3][4][6] |

| Vapor Pressure | 35 - 61 hPa at 20-25 °C | [3][5][6] |

| Vapor Density | 3.1 (air = 1) | [5] |

| Flash Point | 2 °C to 13 °C (closed cup) | [1][2][3][6][11] |

| Solubility in Water | 0.06 g/100 mL (0.597 g/L) at 20 °C (Slightly soluble) | [1][2][3][5][6] |

| Solubility in Solvents | Very soluble in alcohol and ether.[1][5] | [1][5] |

| Refractive Index (n20/D) | 1.443 | [5] |

| pKa | 11.51 at 25 °C | [5] |

| LogP (Octanol/Water) | 2.28 - 2.3 | [5][10] |

| Explosive Limits | 1.4 - 11.3 % (v/v) | [5][6] |

Synthesis and Production

This compound is primarily synthesized through several industrial routes. The choice of method depends on the desired purity, scale, and economic feasibility.

-

From Alcohol and Hydrogen Sulfide (B99878) : A common method involves the reaction of n-butanol with hydrogen sulfide (H₂S) over a catalyst.[5][12] This alcohol substitution process is widely used but can result in side reactions, making purification necessary.[12]

-

From Alkene and Hydrogen Sulfide : The free-radical catalyzed addition of hydrogen sulfide to 1-butene (B85601) is another significant commercial method, often initiated by ultraviolet (UV) light.[5] This process offers high atom economy.[12]

-

From Alkyl Halide and Hydrosulfide (B80085) : In laboratory settings, this compound can be prepared via a nucleophilic substitution (Sₙ2) reaction between an alkyl halide, such as 1-bromobutane (B133212), and a sulfur nucleophile like sodium hydrosulfide (NaSH).[13]

Chemical Reactivity and Key Reactions

This compound exhibits reactivity typical of alkanethiols, primarily centered around the thiol group.

-

Oxidation : It can be oxidized by mild oxidizing agents like bromine (Br₂) or iodine (I₂) to form the corresponding disulfide, dibutyl disulfide.[13]

-

Acidity and Salt Formation : The thiol proton is weakly acidic and can be deprotonated by strong bases to form a thiolate anion (butanethiolate), which is a potent nucleophile.

-

Nucleophilic Reactions : As a nucleophile, it participates in reactions such as the Michael addition to electron-deficient alkenes.[14]

-

S-Alkylation : The thiolate anion readily reacts with alkyl halides in an Sₙ2 reaction to yield dialkyl sulfides (thioethers).[13]

-

Incompatibilities : It is incompatible with strong oxidizing agents, strong acids, bases, and alkali metals.[5][10][11]

Industrial and Research Applications

The distinct properties of this compound lend it to a variety of applications.

-

Gas Odorant : Due to its intense and detectable smell, it is widely used as an odorant for otherwise odorless fuels like natural gas and liquefied petroleum gas (LPG) to enable leak detection.[1][2][4][15]

-

Chemical Intermediate : It serves as a crucial intermediate in the synthesis of pesticides, particularly insecticides and herbicides.[1][2][4][12]

-

Industrial Solvent : It is employed as a solvent in various industrial processes.[2][3][4][15]

-

Polymerization Modifier : In polymer chemistry, it can act as a chain transfer agent to regulate the molecular weight of polymers during free-radical polymerization.[12]

-

Research Applications : In research, it is used as a model gaseous analyte for developing fast-responding amperometric gas sensors and in studies involving self-assembled monolayers on metal surfaces.[16]

Experimental Protocols

Detailed and reliable protocols are crucial for the safe and effective use of this compound in a laboratory setting.

This protocol describes a lab-scale synthesis from 1-bromobutane and sodium hydrosulfide. Caution: This reaction should be performed in a well-ventilated fume hood due to the stench and toxicity of the product and the potential release of H₂S gas.

-

Reagent Preparation : Prepare a solution of sodium hydrosulfide (NaSH) hydrate (B1144303) (1.2 equivalents) in ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reaction Setup : Place the flask in an ice bath to control the initial exothermic reaction.

-

Addition of Alkyl Halide : Add 1-bromobutane (1.0 equivalent) dropwise to the stirred NaSH solution over 30 minutes.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Workup : Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and a small amount of an organic solvent like diethyl ether. Acidify carefully with dilute HCl to neutralize any unreacted NaSH (potential H₂S evolution).

-

Extraction : Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude this compound by fractional distillation to obtain the final product.

This protocol outlines a general method for the analysis of this compound, for instance, to check purity or quantify its presence in a sample matrix.[17]

-

Sample Preparation :

-

Dilute the sample containing this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration within the linear range of the detector.

-

For trace-level analysis, a preconcentration step (e.g., solid-phase microextraction - SPME) or derivatization may be necessary to improve volatility and detector response.[17] A common derivatization reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[17]

-

-

Instrumentation : Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). For sulfur-specific detection, a Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD) is ideal.

-

GC Conditions :

-

Column : A non-polar or mid-polar capillary column (e.g., DB-5, HP-5MS, or a specialized column for volatile sulfur compounds).

-

Injector : Split/splitless injector at 250 °C.

-

Oven Program : Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Detector : FID at 250 °C or MS scanning from m/z 35-200.

-

-

Data Analysis : Identify the this compound peak by its retention time compared to a pure standard. Quantify using an external or internal standard calibration curve.

Spectroscopic Data

Spectroscopic data is vital for the structural confirmation and identification of this compound.

| Spectroscopy Type | Key Features and Peaks | References |

| ¹H NMR | δ ~2.5 ppm (quartet, 2H, -CH₂-SH); δ ~1.6 ppm (sextet, 2H, -CH₂-); δ ~1.4 ppm (sextet, 2H, -CH₂-); δ ~1.3 ppm (triplet, 1H, -SH); δ ~0.9 ppm (triplet, 3H, -CH₃). Shifts can vary with solvent. | [18] |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 90. Key fragments at m/z = 56 ([M-H₂S]⁺), 61 ([M-C₂H₅]⁺), 47 ([CH₂SH]⁺), 41 ([C₃H₅]⁺). | [7][8] |

| IR Spectroscopy | ~2550 cm⁻¹ (weak, S-H stretch); ~2870-2960 cm⁻¹ (strong, C-H stretch); ~1465 cm⁻¹ (C-H bend). | [19] |